Tert-butyl (piperazin-2-ylmethyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(piperazin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h8,11-12H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBNGQHXQOIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of Tert Butyl Piperazin 2 Ylmethyl Carbamate
Diverse Synthetic Pathways and Precursor Chemistry
The construction of tert-butyl (piperazin-2-ylmethyl)carbamate can be achieved through several synthetic routes, primarily involving the formation of the piperazine (B1678402) ring, manipulation of functional groups at the C-2 position, and subsequent N-protection.
Multi-Step Approaches from Readily Available Starting Materials
Multi-step syntheses often commence from commercially available and structurally related precursors such as piperazine-2-carboxylic acid or its derivatives. A common strategy involves the conversion of the carboxylic acid functionality into an aminomethyl group, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
One plausible pathway begins with (S)-piperazine-2-carboxylic acid dihydrochloride. researchgate.net This starting material can be transformed into the corresponding amide, piperazine-2-carboxamide (B1304950), through standard amidation procedures. Subsequent reduction of the amide to the desired 2-(aminomethyl)piperazine provides the key diamine intermediate. The final step involves the selective N-protection of the primary exocyclic amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield this compound. The reduction of a related pyrazine-2-carboxamide to piperazine-2-carboxamide has been demonstrated in a two-step approach involving hydrolysis followed by reduction, highlighting the feasibility of such transformations. researchgate.net
Another approach could start from an orthogonally protected piperazine-2-carboxylic acid, which allows for selective manipulation of the functional groups. For instance, a piperazine-2-carboxylic acid scaffold with Fmoc and Alloc protecting groups on the nitrogens can be coupled to a solid support and subsequently functionalized. 5z.com While this is demonstrated for library synthesis, the principles can be applied to a solution-phase synthesis of the target compound.
A general route to 2-substituted piperazines starts from α-amino acids, which are converted to chiral 1,2-diamines over several steps. These diamines can then undergo annulation to form the piperazine ring. rsc.orgnih.gov For the synthesis of this compound, a suitable amino acid precursor would be used to generate a diamine that, after cyclization and functional group manipulation, leads to 2-(aminomethyl)piperazine, which is then Boc-protected.
A representative multi-step synthesis is outlined below:
| Step | Reaction | Key Reagents and Conditions |
| 1 | Amidation of piperazine-2-carboxylic acid | SOCl₂, NH₄OH or coupling agents (e.g., HBTU, DIEA) |
| 2 | Reduction of piperazine-2-carboxamide | LiAlH₄, BH₃·THF, or catalytic hydrogenation |
| 3 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, H₂O) |
One-Pot Synthesis Strategies and Efficiency Considerations
While multi-step syntheses are common, one-pot procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Although a direct one-pot synthesis for this compound is not prominently reported, related strategies for substituted piperazines suggest its feasibility.
For instance, a one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines has been developed from N-protected amino acids. researchgate.net This methodology involves a sequence of an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction. researchgate.net Adapting such a strategy could potentially lead to the target compound in a more streamlined fashion.
Another efficient method involves the reaction of carbonyl and amine condensation partners using organic photoredox catalysis, which allows for the synthesis of a broad range of piperazines in good yields. rsc.org This approach, based on direct substrate oxidation followed by radical cyclization, could be explored for the construction of the piperazine core of the target molecule.
Enantioselective Synthesis of Chiral Variants of this compound
The synthesis of enantiomerically pure (R)- or (S)-tert-butyl (piperazin-2-ylmethyl)carbamate is of significant interest, as the stereochemistry of such building blocks is often crucial for the biological activity of the final drug substance. rsc.org
Asymmetric Catalysis in Carbamate (B1207046) Formation
Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantioselectivity. In the context of synthesizing chiral piperazines, asymmetric hydrogenation of tetrahydropyrazines has proven to be a highly effective method. For example, the hydrogenation of a tetrahydropyrazine (B3061110) precursor with a chiral rhodium-BINAP catalyst afforded the corresponding (S)-piperazine derivative with 99% enantiomeric excess (ee). princeton.edu This approach could be applied to a suitably substituted tetrahydropyrazine to generate chiral 2-(aminomethyl)piperazine, which can then be Boc-protected.
Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed for the synthesis of chiral piperazin-2-ones, which can be subsequently reduced to chiral piperazines without loss of optical purity. acsgcipr.org Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide range of chiral piperazines with high enantioselectivity. acs.org
The following table summarizes representative asymmetric catalytic approaches to chiral piperazines:
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | (S)-Piperazine derivative | 99% | princeton.edu |
| Palladium/Chiral Ligand | Pyrazin-2-ol | Chiral Piperazin-2-one | up to 90% | acsgcipr.org |
| Iridium/Chiral Ligand | Activated Pyrazine (B50134) | Chiral Piperazine | up to 96% | acs.org |
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. researchgate.net A chiral auxiliary is temporarily incorporated into the substrate to direct a subsequent diastereoselective reaction, after which it is removed.
For the synthesis of chiral 2-substituted piperazines, chiral auxiliaries derived from readily available natural products like amino alcohols are often employed. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.orgnih.gov In this approach, the chiral auxiliary is condensed with an appropriate precursor to form a chiral intermediate, which then undergoes diastereoselective reactions to introduce the desired substituent at the C-2 position. Subsequent removal of the auxiliary furnishes the enantiomerically enriched piperazine derivative.
A general scheme for this approach involves:
Coupling of a suitable precursor (e.g., a protected glycine (B1666218) derivative) with a chiral auxiliary (e.g., (R)-phenylglycinol).
Cyclization to form a chiral piperazinone or a related heterocyclic intermediate.
Diastereoselective functionalization at the C-2 position.
Reduction and removal of the chiral auxiliary to yield the chiral 2-substituted piperazine.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in pharmaceutical manufacturing to minimize environmental impact. Key areas of focus include the use of greener solvents, catalysts, and more atom-economical reactions.
A crucial step in the synthesis of the target compound is the N-Boc protection. Traditional methods often utilize chlorinated solvents like dichloromethane. acsgcipr.org Greener alternatives are being actively explored. For example, solvent-free N-Boc protection of amines using a recyclable heterogeneous acid catalyst, Amberlite-IR 120, has been reported to be highly efficient, with reactions completing in minutes at room temperature. This method is applicable to a wide range of amines and offers easy separation of the catalyst by simple filtration.
Another green approach involves the use of molecular iodine as a catalyst for N-Boc protection under solvent-free conditions at ambient temperature. acs.org This protocol is highly chemoselective, protecting amines in the presence of other functional groups like alcohols. acs.org Indion 190 resin has also been demonstrated as a practical and recyclable catalyst for N-Boc protection, featuring simple workup and mild reaction conditions. scispace.com
The use of water as a solvent for N-Boc protection represents a significant green advancement. Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to produce N-Boc derivatives chemoselectively, avoiding side products. organic-chemistry.org
The following table highlights some green approaches for the N-Boc protection step:
| Catalyst/Solvent System | Key Advantages | Reference |
| Amberlite-IR 120 / Solvent-free | Recyclable catalyst, fast reaction, ambient temperature | |
| Molecular Iodine / Solvent-free | Mild conditions, high chemoselectivity | acs.org |
| Indion 190 resin / Various solvents | Recyclable catalyst, simple workup | scispace.com |
| Water / Catalyst-free | Environmentally benign solvent, high chemoselectivity | organic-chemistry.org |
By integrating these advanced synthetic methodologies, the preparation of this compound and its chiral variants can be achieved with high efficiency, stereocontrol, and a reduced environmental footprint, meeting the increasing demands of modern pharmaceutical development.
Process Optimization and Scalability Studies for Industrial Research Applications
The transition of a synthetic route from a laboratory scale to an industrial process necessitates rigorous optimization of reaction parameters and a thorough evaluation of its scalability. For the production of this compound, several factors are crucial for an efficient and economically viable manufacturing process.
Key Optimization Parameters
The synthesis of this compound typically involves the selective protection of one of the nitrogen atoms of the piperazine ring. A common method is the reaction of a suitable piperazine precursor with di-tert-butyl dicarbonate (Boc anhydride). The optimization of this process involves a systematic study of various parameters:
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and ease of workup. A range of solvents with varying polarities are typically screened.
Reaction Temperature: Temperature control is critical for controlling the reaction rate and minimizing the formation of by-products.
Reagent Stoichiometry: The molar ratio of the piperazine starting material to the Boc anhydride (B1165640) is optimized to maximize the yield of the desired mono-protected product and minimize the formation of the di-protected by-product.
Base: The presence and type of base can influence the reaction rate and selectivity.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum conversion.
Purification Method: The development of a scalable and efficient purification protocol is essential to obtain the final product with high purity.
Illustrative Optimization of a Boc-Protection Step
The following data table illustrates a hypothetical optimization study for the Boc-protection of a piperazine precursor. The goal is to identify the conditions that provide the highest yield and purity of the mono-Boc protected product.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Dichloromethane | Acetonitrile (B52724) | Tetrahydrofuran (B95107) | Ethyl Acetate (B1210297) |
| Temperature (°C) | 0 to 25 | 25 | 25 | 40 |
| Boc Anhydride (Equivalents) | 1.1 | 1.1 | 1.2 | 1.1 |
| Base | Triethylamine | None | Diisopropylethylamine | None |
| Reaction Time (h) | 6 | 8 | 6 | 4 |
| Yield (%) | 85 | 78 | 92 | 88 |
| Purity (%) | 96 | 94 | 98 | 95 |
From this illustrative data, Condition C, using tetrahydrofuran as a solvent with 1.2 equivalents of Boc anhydride and diisopropylethylamine as a base, provides the optimal balance of high yield and purity.
Scalability Considerations
Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges:
Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The use of jacketed reactors and careful control of the addition rate of reagents are necessary.
Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The type and speed of agitation need to be optimized for the specific reactor geometry.
Workup and Purification: Laboratory-scale purification methods like column chromatography are often not feasible for large-scale production. Alternative methods such as crystallization, extraction, and distillation must be developed and optimized. A patent for the synthesis of a related compound highlights a process where the product is isolated by filtration after the addition of water, followed by washing and drying, achieving a purity of over 98%. google.com
Process Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the process, such as runaway reactions or the handling of hazardous materials.
Advanced Manufacturing Techniques
To address the challenges of scalability, modern manufacturing techniques are being explored:
Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer significant advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, improved safety, and the potential for higher yields and purity. The precise control over reaction parameters in a flow system allows for rapid optimization and consistent product quality.
Chemoenzymatic Synthesis: For chiral compounds, chemoenzymatic methods can provide high enantioselectivity, often under milder reaction conditions than traditional chemical methods. researchgate.net For instance, a chemoenzymatic strategy could be employed to resolve a racemic mixture of a piperazine precursor, leading to the enantiomerically pure target compound. researchgate.net Research on related chiral piperidine (B6355638) compounds has demonstrated the feasibility of scaling up chemoenzymatic processes. researchgate.net
Impact of Process Optimization on Industrial Applications
The successful optimization and scaling of the synthesis of this compound has a direct impact on its utility in industrial research. A robust and cost-effective manufacturing process ensures a reliable supply of this key building block for the development of new pharmaceuticals. The ability to produce the compound with high purity and in large quantities is essential for preclinical and clinical studies, as well as for eventual commercial production.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Piperazin 2 Ylmethyl Carbamate
Selective Functionalization and Derivatization Reactions
The presence of a free secondary amine at the N-4 position of the piperazine (B1678402) ring is the primary site for selective functionalization through common amine chemistries.
The secondary amine in the piperazine ring is nucleophilic and readily undergoes substitution reactions with various electrophiles. researchgate.net Standard N-alkylation methods, such as reaction with alkyl halides or sulfonates, are effective for introducing alkyl groups at this position. nih.gov The reaction proceeds via a typical bimolecular nucleophilic substitution (SN2) mechanism. rsc.org Given the steric hindrance of neopentyl systems, the transition state and reaction rates can be influenced by the nature of both the nucleophile and the leaving group. rsc.org
Another important method for N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form a transient iminium ion, followed by reduction with an appropriate hydride reagent. nih.gov
Table 1: Representative N-Alkylation Reactions This table is based on general principles of piperazine alkylation and does not represent specific experimental results for the title compound.
| Reagent Type | Example Reagent | Product Type | Typical Conditions |
| Alkyl Halide | Benzyl bromide | N-Benzylated piperazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |
| Activated Aryl Halide | Pentafluoropyridine | N-Arylated piperazine | Base (e.g., Na₂CO₃), Solvent (ACN) researchgate.net |
| Carbonyl Compound | Cyclohexanone | N-Cyclohexylated piperazine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Solvent (e.g., DCE, MeOH) |
The nucleophilic secondary amine can also be readily acylated or sulfonylated. These reactions are typically high-yielding and proceed by reacting the piperazine derivative with an acyl chloride, anhydride (B1165640), or sulfonyl chloride, usually in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). This allows for the introduction of a wide array of functional groups, modifying the electronic and steric properties of the molecule.
The resulting amides and sulfonamides are generally stable. The introduction of these electron-withdrawing groups significantly decreases the nucleophilicity and basicity of the nitrogen atom to which they are attached.
Table 2: Acylation and Sulfonylation Reagents This table provides examples of common reagents for the N-functionalization of secondary amines.
| Reaction Type | Reagent Example | Functional Group Introduced |
| Acylation | Acetyl chloride | Acetyl |
| Acylation | Benzoyl chloride | Benzoyl |
| Acylation | Di-tert-butyl dicarbonate (B1257347) | tert-butoxycarbonyl (Boc) |
| Sulfonylation | Methanesulfonyl chloride | Mesyl (Ms) |
| Sulfonylation | p-Toluenesulfonyl chloride | Tosyl (Ts) |
Transformations Involving the Piperazine Moiety
Beyond functionalization at the nitrogen center, the piperazine ring itself can undergo more complex transformations, including modifications to its core structure.
While the piperazine ring is generally stable, ring-opening reactions can occur under specific, often strenuous, conditions. For instance, studies on piperazine degradation in the context of CO₂ capture have shown that thermal degradation can be initiated by the nucleophilic attack of a piperazine molecule at an alpha-carbon of a protonated piperazine, leading to a ring-opened structure. acs.org
More synthetically valuable are ring-closing reactions to form the piperazine skeleton. Asymmetric synthesis of C-substituted piperazines can be achieved through various strategic cyclizations. rsc.org Key methods include:
Intramolecular Cyclization: Palladium-catalyzed intramolecular hydroamination of a suitably designed aminoalkene can produce disubstituted piperazines with high diastereoselectivity. rsc.org
Ring-Opening/Ring-Closing of Aziridines: Copper-catalyzed regioselective ring-opening of chiral aziridines with amino acid esters can lead to the formation of homochiral cis-2,5-disubstituted piperazines. rsc.org
β-Lactam Methanolysis: Acid-catalyzed methanolysis of a bicyclic β-lactam intermediate can furnish chiral piperazinyl acetate (B1210297) derivatives. rsc.org
Direct functionalization of the carbon atoms of the piperazine ring is challenging but essential for creating structural diversity. acs.org Modern synthetic methods have enabled such transformations, particularly on N-Boc protected piperazines, as the Boc group facilitates directed reactions. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis allows for the C–H alkylation of carbamate-protected piperazines. This method proceeds through the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds, leading to the chemoselective formation of a single α-C–H alkylation product in good yield. mdpi.com
Directed Lithiation: The direct lithiation of N-Boc piperazines can be achieved at moderately low temperatures (e.g., -50 °C), avoiding the need for cryogenic conditions. This process typically uses a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be trapped with various electrophiles to install substituents at the carbon atom alpha to the Boc-protected nitrogen. mdpi.com
Iridium-Catalyzed Synthesis: A straightforward and stereospecific synthesis of C-substituted piperazines can be accomplished using an iridium catalyst under mild conditions, starting from imines. This method has been shown to be highly regioselective for the piperazine ring and diastereoselective, yielding previously unreported isomers. acs.org
Table 3: Selected Methods for Regioselective C-H Functionalization of N-Boc Piperazines
| Method | Catalyst/Reagent | Electrophile/Coupling Partner | Position Functionalized | Ref. |
| Organic Photoredox Catalysis | Acridinium (B8443388) salt | α,β-Unsaturated carbonyls | C-H alpha to N-Boc | mdpi.com |
| Directed Lithiation | s-BuLi / TMEDA | Aldehydes, Ketones, etc. | C-H alpha to N-Boc | mdpi.com |
| Iridium Catalysis | [IrCl(cod)]₂ | Imines | C2, C3, C5, C6 | acs.org |
Reactions with Organometallic Reagents
The reaction of tert-butyl (piperazin-2-ylmethyl)carbamate with organometallic reagents is dominated by the chemistry of N-Boc protected piperazines. mdpi.com Organometallic compounds, such as organolithiums and Grignard reagents, are powerful nucleophiles and bases. msu.eduyoutube.com
As mentioned previously, the most significant reaction involves the directed ortho-metalation, or more accurately, α-amino deprotonation, of the N-Boc protected ring. The use of a strong, hindered base like sec-butyllithium (s-BuLi) can selectively remove a proton from the carbon adjacent to the Boc-protected nitrogen. mdpi.com This generates a powerful carbon-based nucleophile—an organolithium intermediate—that is stabilized by the adjacent nitrogen and the Boc group.
This in situ generated organometallic species can then react with a wide range of electrophiles in subsequent steps. This two-step, one-pot sequence is a powerful strategy for introducing carbon-based substituents onto the piperazine core with high regioselectivity.
Table 4: Electrophiles for Trapping Lithiated N-Boc Piperazine This table illustrates potential products based on the reaction of an in situ generated lithiated N-Boc piperazine intermediate with various electrophiles.
| Electrophile Class | Example Electrophile | Product Structure |
| Aldehyde | Benzaldehyde | α-(Hydroxybenzyl)piperazine |
| Ketone | Acetone | α-(2-Hydroxyprop-2-yl)piperazine |
| Alkyl Halide | Iodomethane | α-Methylpiperazine |
| Disulfide | Dimethyl disulfide | α-(Methylthio)piperazine |
| Carbon Dioxide | CO₂ (gas) | Piperazine-α-carboxylic acid |
Stereochemical Control and Diastereoselective Transformations
The stereochemical outcome of reactions involving the piperazine ring of this compound is highly dependent on the reaction conditions, the nature of the substituents, and the use of chiral auxiliaries or catalysts. A predominant method for achieving stereocontrol is through the asymmetric deprotonation of the α-carbon to the nitrogen atom using a chiral base, followed by quenching with an electrophile.
Detailed research has shown that the diastereoselective functionalization of N-Boc protected piperazines can be achieved with high levels of control. For instance, the lithiation of N-Boc piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) or its synthetic surrogates allows for the enantioselective introduction of substituents at the C2 position. The choice of the N4-substituent on the piperazine ring plays a critical role in directing the stereoselectivity of these transformations. Bulky N-alkyl groups can influence the conformation of the lithiated intermediate, thereby affecting the facial selectivity of the subsequent electrophilic attack. acs.orgnih.gov
Furthermore, the nature of the electrophile itself has been identified as a key factor influencing both the yield and the enantioselectivity of the reaction. acs.orgnih.gov Mechanistic studies have revealed that some electrophiles can lead to side reactions, such as ring-fragmentation of the lithiated piperazine intermediate. acs.orgnih.gov To circumvent these issues, strategies like a "diamine switch" have been developed to improve enantioselectivity with certain electrophiles. acs.orgnih.gov
Diastereoselective transformations are not limited to lithiation-alkylation sequences. Palladium-catalyzed reactions, for instance, have been employed for the modular synthesis of 2,6-disubstituted piperazines with high diastereoselectivity. rsc.org These methods often start from chiral building blocks and proceed through intermediates where the stereochemistry is controlled at each step.
Table 1: Examples of Diastereoselective Transformations on N-Boc Piperazine Derivatives
| Starting Material | Reagents and Conditions | Product | Diastereomeric/Enantiomeric Ratio | Reference |
| N-Boc-N'-benzylpiperazine | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. MeO₂CCl | (S)-1-Boc-4-benzyl-2-(methoxycarbonyl)piperazine | 91:9 er | acs.orgnih.gov |
| N-Boc-N'-benzylpiperazine | 1. s-BuLi, (+)-sparteine surrogate, Et₂O, -78 °C; 2. Bu₃SnCl | (R)-1-Boc-4-benzyl-2-(tributylstannyl)piperazine | 94:6 er | acs.orgnih.gov |
| N-Boc-N'-cumylpiperazine | 1. s-BuLi, (-)-sparteine, Et₂O, -78 °C; 2. MeI | (S)-1-Boc-4-cumyl-2-methylpiperazine | 61:39 er | acs.orgnih.gov |
| Aminoalkene derived from a chiral sulfamidate | Pd₂(dba)₃, (R)-BINAP, toluene, 80 °C | trans-2,6-disubstituted piperazine | >95:5 dr | rsc.org |
Note: The data presented are for analogous N-Boc-piperazine systems due to the lack of direct experimental data for this compound in the reviewed literature. The principles of stereochemical control are expected to be similar.
Advanced Mechanistic Studies using Kinetic and Spectroscopic Techniques
Understanding the reaction mechanisms is paramount for optimizing existing synthetic routes and designing new, more efficient transformations. For N-Boc protected piperazines, advanced mechanistic studies have been conducted using a combination of kinetic analysis and spectroscopic techniques.
In situ infrared (IR) spectroscopy has proven to be a powerful tool for monitoring the lithiation of N-Boc heterocycles in real-time. acs.orgnih.govresearchgate.net By observing the changes in the carbonyl stretch (νC=O) of the Boc group, researchers can determine the rate of lithiation and the stability of the resulting organolithium species. acs.orgnih.gov These studies have revealed that the time required for complete lithiation can vary significantly depending on the chiral ligand used. For example, lithiation with s-BuLi in the presence of TMEDA is generally much faster than with the s-BuLi/(-)-sparteine complex. whiterose.ac.uk
These real-time monitoring techniques have also been instrumental in identifying and understanding side reactions. For instance, in situ IR has helped to elucidate a ring-fragmentation pathway for lithiated N-Boc piperazines, a process that can be minimized by using sterically hindered N-alkyl groups. acs.orgnih.gov
Kinetic resolution studies, often monitored by spectroscopic methods, have also been applied to the synthesis of enantioenriched piperazines. Photocatalysis combined with kinetic resolution by lithiation has been used to prepare 2-arylpiperazines with high enantioselectivity. acs.org Mechanistic investigations in these systems, including luminescence quenching experiments, suggest the involvement of radical intermediates and provide insights into the factors controlling the stereochemical outcome. nih.gov
Table 2: Spectroscopic and Kinetic Techniques in the Mechanistic Study of N-Boc Piperazine Reactions
| Technique | Application | Key Findings | Reference |
| In situ IR Spectroscopy | Monitoring lithiation of N-Boc piperazines | Determined optimal lithiation times; identified ring-fragmentation side reactions. | acs.orgnih.govresearchgate.net |
| ¹H NMR Spectroscopy | Monitoring reaction progress of iridium-catalyzed piperazine synthesis | Observed the evolution of reactants to products and the formation of catalytic intermediates. | nih.gov |
| Luminescence Quenching | Investigating photocatalytic epimerization of piperazines | Established that the substrate quenches the photocatalyst excited state, likely via electron transfer. | nih.gov |
| Kinetic Resolution Studies | Asymmetric synthesis of 2-arylpiperazines | Combination of photocatalysis and lithiation-based kinetic resolution affords high enantioselectivity. | acs.org |
Note: The applications and findings are based on studies of analogous N-Boc-piperazine systems and are presented to illustrate the methodologies used for mechanistic investigation in this class of compounds.
Applications As a Versatile Building Block in Complex Molecular Construction
Construction of Diverse Nitrogen-Containing Heterocycles and Scaffolds
The inherent structure of tert-butyl (piperazin-2-ylmethyl)carbamate, possessing both a nucleophilic secondary amine within the piperazine (B1678402) ring and a latent primary amine on the side chain, makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) protecting group is crucial, as it allows for selective reactions at the unsubstituted ring nitrogen before revealing the primary amine for further transformations.
The piperazine moiety is a prevalent scaffold in numerous biologically active compounds. rsc.org this compound serves as an excellent starting point for generating libraries of substituted piperazines. The secondary amine in the piperazine ring can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, acylation, and reductive amination. Once the desired substituent is installed on the ring, the Boc group can be cleaved under acidic conditions to liberate the primary amine, which can then be further functionalized, leading to di-substituted piperazine derivatives with high diversity.
While the direct conversion of the piperazine ring in this specific carbamate (B1207046) to a piperidine (B6355638) is not a common transformation, the synthetic strategies used to build substituted piperidines often rely on precursors with similar functionalities. For instance, methods for creating substituted piperidines include palladium-catalyzed cyclization of amino-alkenes, intramolecular reductive amination of amino-aldehydes, and various multicomponent reactions. nih.govajchem-a.com Many of these strategies begin with chiral building blocks, such as amino acids, to control stereochemistry. niscpr.res.in The principles of selective protection and cyclization are central, highlighting the utility of building blocks like this compound in the broader context of synthesizing nitrogen heterocycles.
Table 1: Synthetic Methods for Substituted Piperidines and Piperazines This table is interactive. Click on the headers to sort.
| Target Heterocycle | Precursor Type | Key Reaction | Reference |
|---|---|---|---|
| Substituted Piperidines | Amino-aldehydes | Radical Intramolecular Cyclization | nih.gov |
| Substituted Piperidines | L-Glutamic Acid | Reductive Cyclization | niscpr.res.in |
| 2,6-Disubstituted Piperidines | 6-Oxoamino Acid Derivatives | Reductive Cyclization | whiterose.ac.uk |
| 3-Substituted Piperazine-2-acetic esters | 1,2-Diamines | Multi-step Cyclization | nih.gov |
The creation of conformationally restricted fused and bridged bicyclic systems is a key strategy in drug design to enhance binding affinity and selectivity. This compound is a valuable chassis for such constructions. By introducing appropriate functional groups onto both the piperazine ring nitrogen and the side-chain amine (after deprotection), intramolecular cyclization reactions can be triggered to form novel bicyclic scaffolds.
For example, functionalizing the ring nitrogen with a group containing an electrophilic center and the side-chain amine with a nucleophile can lead to the formation of a new ring fused to the original piperazine core. Strategies such as Dieckmann condensation or ring-closing metathesis are employed to construct these systems. nih.gov Similarly, bridged systems, like 3,9-diazabicyclo[3.3.1]nonanes, can be synthesized from piperazine-dione precursors through intramolecular aldol (B89426) reactions. nih.gov The structure of this compound provides the necessary handles to embark on synthetic routes toward these complex and medicinally relevant scaffolds.
Role in Multicomponent Reactions (e.g., Ugi, Passerini Reactions)
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry for rapidly generating molecular complexity from simple starting materials in a single step. The Ugi reaction, a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prime example.
After removal of the Boc protecting group, this compound provides a diamine structure that can act as the amine component in an Ugi reaction. Specifically, the primary amine of the aminomethyl side chain can react with an aldehyde, a carboxylic acid, and a convertible isocyanide (such as tert-butyl isocyanide) to form an α-acylamino amide intermediate. researchgate.net This intermediate, still bearing the piperazine ring, can then undergo further intramolecular reactions, such as cyclization to form diketopiperazines, which can subsequently be reduced to furnish complex, substituted piperazines. researchgate.net This approach allows for the efficient assembly of drug-like molecules incorporating the piperazine core.
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.orgnih.gov While the direct participation of this compound is less common, its derivatives, such as a piperazine-containing carboxylic acid, could be employed as the acid component in this transformation to build complex amides.
Table 2: Example of a Ugi Reaction Utilizing a Piperazine-based Amine This table illustrates the components for synthesizing a complex piperazine derivative.
| Component | Example Reagent | Role in Reaction |
|---|---|---|
| Amine | (Piperazin-2-ylmethyl)amine (from deprotection) | Provides primary amine nucleophile |
| Aldehyde | Benzaldehyde | Carbonyl component |
| Carboxylic Acid | Acetic Acid | Provides carboxylate component |
Utility in the Synthesis of Peptide and Peptidomimetic Conjugates
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry and is often used to create peptidomimetic compounds.
This compound is an excellent building block for peptidomimetics. nih.gov Its structure can be viewed as a mimic of a dipeptide unit. After deprotection, the primary amine can be coupled to the C-terminus of a peptide chain or an amino acid using standard peptide coupling techniques. The secondary nitrogens of the piperazine ring can also be functionalized to introduce further diversity or to cyclize the peptide, creating conformationally constrained analogs. This approach has been used to develop inhibitors for targets such as the HIV capsid protein and SARS-CoV-2 3CLpro. nih.govnih.gov The resulting conjugates merge the structural features of peptides with the favorable pharmacokinetic properties often associated with the piperazine core.
Application in Natural Product Synthesis Research
Many natural products with significant biological activity contain the piperidine or piperazine core within their structures. ajchem-a.com These heterocycles are key components of alkaloids and other secondary metabolites. Consequently, the development of synthetic routes to these natural products and their analogs is an active area of research.
While specific total syntheses of natural products using this compound as a starting material are not extensively documented, its value lies in its role as a versatile precursor for the piperazine motif. Synthetic chemists engaged in natural product synthesis often require access to functionalized heterocyclic building blocks to construct complex target molecules. The ability to selectively elaborate this compound into a wide range of substituted piperazines makes it a valuable tool in research programs aimed at synthesizing these biologically important molecules. Its utility is in providing a reliable and adaptable starting point for accessing the core heterocyclic systems that are fundamental to the structure of many natural products.
Strategic Significance in Medicinal Chemistry Research and Drug Discovery Endeavors
Design and Synthesis of Novel Chemical Scaffolds for Library Generation
The structure of tert-butyl (piperazin-2-ylmethyl)carbamate is ideally suited for the generation of compound libraries, a cornerstone of modern high-throughput screening and drug discovery. The piperazine (B1678402) moiety is a highly sought-after heterocyclic for developing new drug candidates due to the diverse pharmacological activities its derivatives exhibit. nih.gov
The synthetic utility of this compound lies in the differential reactivity of its nitrogen atoms. The secondary amine within the piperazine ring is available for a wide array of chemical transformations, while the primary amine on the methyl group is protected by the Boc group. Chemists can leverage the free piperazine nitrogen for reactions such as N-alkylation, N-arylation, acylation, and reductive amination to introduce a diverse set of substituents. nih.gov Following this initial diversification, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be subjected to a second round of diversification reactions. This two-pronged approach allows for the rapid and efficient construction of a large library of related molecules from a single, common intermediate. This strategy is fundamental to exploring a wide chemical space around a core scaffold to identify initial hits against a biological target. The piperazine ring itself is a key component in many synthetic protocols aimed at producing novel bioactive molecules. benthamdirect.comnih.gov
Exploration of Structure-Activity Relationships through Systematic Derivatization
Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, aiming to optimize a lead compound's potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent starting scaffold for systematic SAR exploration. The ability to selectively modify different parts of the molecule allows medicinal chemists to probe how specific structural changes affect biological activity. benthamdirect.com
A typical SAR campaign using this compound would involve:
Derivatization at the Piperazine Nitrogen: A series of analogs would be synthesized by reacting the free secondary nitrogen of the piperazine ring with various alkyl halides, aryl halides, carboxylic acids (to form amides), or sulfonyl chlorides.
Derivatization at the Primary Amine: The Boc protecting group would be removed, and the resulting primary amine would be functionalized with a second set of diverse chemical groups.
Biological Evaluation: Each synthesized analog is then tested in biological assays to measure its activity against the target of interest.
By comparing the activity of the different derivatives, chemists can deduce key SAR insights. For example, studies on various piperazine-containing compounds have shown that the nature of the substituents on the nitrogen atoms can profoundly influence receptor binding affinity and functional activity. researchgate.netnih.gov This systematic approach allows for the rational design of more potent and selective drug candidates. The piperazine nucleus is present in numerous drugs where SAR studies have been crucial, including agents for CNS disorders, cancer, and inflammation. nih.gov
Role in Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying lead compounds. frontiersin.org This approach uses libraries of small, low-molecular-weight molecules ("fragments") to find weak but highly efficient binders to a biological target. nih.gov The piperazine ring is a ubiquitous architecture in FBDD libraries due to its favorable properties, including its three-dimensional shape, water solubility, and synthetic tractability. nih.govnih.gov
This compound, or the core piperazin-2-ylmethylamine fragment derived from it, can be used directly in fragment screening campaigns. Once a piperazine-containing fragment is identified as a binder, its structure, often determined by X-ray crystallography, provides a clear roadmap for optimization. nih.gov The synthetic handles on the piperazine ring are then used as "growth vectors" to elaborate the fragment into a larger, more potent molecule that makes additional favorable interactions with the target protein. nih.gov A notable example involved an FBDD campaign that identified a piperazine-containing fragment which was subsequently optimized into a potent dual inhibitor of cIAP1 and XIAP apoptosis proteins. astx.com The defined structure and reactive sites of this compound make it a valuable tool for both creating fragment libraries and for the subsequent optimization of fragment hits.
Application in the Synthesis of Chemical Probes for Target Validation Studies
Identifying the specific molecular target of a bioactive compound is a crucial step in understanding its mechanism of action and for validating it as a therapeutic target. Chemical probes are essential tools for this purpose. These probes are typically derived from an active compound by attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye. nih.gov
The structure of this compound is well-suited for the synthesis of such probes. After deprotection of the Boc group, the resulting primary amine, or the secondary amine on the ring, provides a convenient attachment point for linking the piperazine scaffold to a reporter tag via a stable covalent bond. For instance, a biotinylated version of the compound can be synthesized. nih.gov This biotinylated probe can then be incubated with cell lysates or even live cells. nih.govrsc.org Due to the high-affinity interaction between biotin and streptavidin, the probe (and any proteins it has bound to) can be captured on streptavidin-coated beads, isolated, and identified using mass spectrometry. nih.gov Similarly, attaching a fluorophore creates a probe that can be used in cellular imaging studies to visualize the subcellular localization of the compound's target. nih.gov This ability to create tagged derivatives makes this compound a valuable asset for target identification and validation efforts.
Development of Precursors for Potential Therapeutic Agent Research
The synthesis of many complex piperazine-containing drugs often involves the use of a mono-protected piperazine intermediate, such as 1-Boc-piperazine, to ensure regioselective reactions. chemicalbook.comresearchgate.net this compound provides a more advanced and functionalized version of this type of precursor. It can be used in multi-step syntheses to build novel compounds aimed at a wide range of therapeutic targets, from central nervous system disorders to infectious diseases and oncology. nih.govnih.gov The proven success of the piperazine scaffold in approved drugs underscores the importance of building blocks like this compound as starting points for the discovery of the next generation of medicines. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for Tert Butyl Piperazin 2 Ylmethyl Carbamate
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of Tert-butyl (piperazin-2-ylmethyl)carbamate. Utilizing techniques such as electrospray ionization (ESI), the molecule is gently ionized, typically forming the protonated species [M+H]⁺. The high resolving power of analyzers like time-of-flight (TOF) or Orbitrap allows for the measurement of the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision enables the unequivocal determination of the molecular formula, C₁₁H₂₂N₂O₂, distinguishing it from other compounds with the same nominal mass.
While specific fragmentation data for this compound is not extensively published, tandem mass spectrometry (MS/MS) experiments would be employed to induce and analyze its fragmentation pathways. Characteristic losses would be expected, providing further structural confirmation. Key anticipated fragmentation patterns include the loss of the tert-butyl group (57 Da), the entire Boc group (101 Da), and cleavages within the piperazine (B1678402) ring. Analysis of these fragments provides a detailed fingerprint of the molecule's structure.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Predicted Exact Mass [M+H]⁺ |
|---|---|
| C₁₁H₂₃N₂O₂⁺ | 215.1754 |
| C₁₁H₂₂N₂NaO₂⁺ | 237.1573 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For a complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential.
¹H NMR spectra provide initial information on the chemical environment of the protons. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, and a series of multiplets for the protons on the piperazine ring and the methylene (B1212753) bridge.
¹³C NMR spectra reveal the number of unique carbon environments. Distinct signals are expected for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperazine ring and the exocyclic methylene group.
2D NMR techniques are then used to assemble the molecular framework:
Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling networks, identifying adjacent protons within the piperazine ring and the methylene bridge.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its corresponding carbon.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the Boc group to the aminomethyl fragment and this unit to the piperazine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| tert-Butyl (quaternary C) | - | ~79.5 |
| Carbamate (C=O) | - | ~156.0 |
| Piperazine Ring CH₂ | ~2.5-3.5 (m) | ~45-55 |
| Piperazine Ring CH | ~2.5-3.5 (m) | ~50-60 |
| Methylene Bridge CH₂ | ~3.0-3.4 (m) | ~44.0 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of the functional groups within a molecule.
IR Spectroscopy: A prominent and characteristic absorption band is expected for the carbonyl (C=O) stretching vibration of the carbamate group, typically appearing in the region of 1700-1680 cm⁻¹. Other significant absorptions include N-H stretching vibrations from the carbamate and the secondary amine of the piperazine ring (around 3400-3200 cm⁻¹), and C-H stretching vibrations from the alkyl groups (around 3000-2850 cm⁻¹).
Raman Spectroscopy: While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides valuable information on non-polar bonds. The C-C and C-N stretching vibrations of the piperazine ring would be observable in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate & Amine) | Stretch | 3400-3200 |
| C-H (Alkyl) | Stretch | 3000-2850 |
| C=O (Carbamate) | Stretch | 1700-1680 |
| N-H | Bend | 1650-1550 |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles. This technique is particularly powerful for unambiguously establishing the stereochemistry at the C2 position of the piperazine ring if a chiral variant is synthesized. Furthermore, it would reveal the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of the substituents. Analysis of the crystal packing can also provide insights into intermolecular interactions such as hydrogen bonding. While no published crystal structure for this specific compound is currently available, this method remains the gold standard for absolute structural proof.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a standard method for purity analysis. A mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as trifluoroacetic acid, would be used to separate the main compound from any impurities. Detection is typically performed using a UV detector.
Gas Chromatography (GC): Due to the relatively low volatility and polar nature of the compound, derivatization might be necessary for GC analysis. However, GC is particularly useful for detecting residual solvents from the synthesis process.
Chiral Chromatography: To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of amine and carbamate-containing compounds.
Table 4: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Computational and Theoretical Studies on Tert Butyl Piperazin 2 Ylmethyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of Tert-butyl (piperazin-2-ylmethyl)carbamate. These calculations can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are fundamental to understanding the molecule's reactivity.
Key Research Findings:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In molecules of this class, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring, while the LUMO is often centered on the carbonyl group of the carbamate (B1207046). The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogens, highlighting their acidic character.
Atomic Charges: Calculation of atomic charges, for instance using Natural Bond Orbital (NBO) analysis, can quantify the electron distribution within the molecule. This data is valuable for understanding intermolecular interactions and reaction mechanisms at an atomic level.
| Calculated Parameter | Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting reaction pathways. |
| NBO Atomic Charges | Provides a quantitative measure of electron distribution, aiding in the understanding of polar interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
The inherent flexibility of the piperazine ring and the rotatable bonds within this compound give rise to a multitude of possible conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the relative stability of different conformers. mpg.de
MD simulations of similar small molecules have demonstrated the importance of conformational dynamics in their biological activity and physical properties. nih.govnih.gov For this compound, understanding its conformational preferences is key to predicting how it might interact with biological targets.
Key Research Findings:
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible and can be accessed, particularly upon binding to a receptor. MD simulations can quantify the energetic barriers between these conformations.
Side Chain Flexibility: The methylcarbamate side chain possesses several rotatable bonds, allowing it to adopt various orientations relative to the piperazine ring. The dynamics of this side chain are crucial for its ability to fit into a binding pocket.
Solvent Effects: The surrounding solvent environment can significantly influence the conformational preferences of the molecule. MD simulations can explicitly model solvent molecules, providing a more realistic representation of the molecule's behavior in solution.
| Conformational Parameter | Description and Significance |
| Dihedral Angle Distribution | Analysis of the distribution of key dihedral angles provides insight into the preferred conformations of the piperazine ring and the side chain. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating the overall flexibility of the molecule. |
| Radius of Gyration (Rg) | Provides a measure of the molecule's compactness, which can change as it transitions between different conformational states. |
Prediction of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, key reactions of interest include its synthesis (Boc protection) and its deprotection to reveal the free amine.
The mechanism of Boc protection of amines is well-established and involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com Computational studies can provide a more quantitative picture of this process. Furthermore, the acid-catalyzed removal of the Boc group is a fundamental reaction in organic synthesis, and its mechanism can be elucidated through theoretical calculations.
Key Research Findings:
Boc Protection Mechanism: The reaction of a piperazine derivative with Boc₂O proceeds through a nucleophilic acyl substitution. The piperazine nitrogen attacks the carbonyl carbon of the anhydride (B1165640), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a tert-butoxide and carbon dioxide yields the final carbamate product.
Transition State Analysis: Computational methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or the Berny optimization algorithm can be used to locate the transition state structure for a given reaction. cam.ac.ukyoutube.comucsb.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
Acid-Catalyzed Deprotection: The removal of the Boc group under acidic conditions involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the carbamic acid, which then decarboxylates to the free amine.
| Reaction Step | Computational Insight |
| Nucleophilic Attack | Calculation of the energy profile for the approach of the amine to the Boc anhydride. |
| Tetrahedral Intermediate | Optimization of the geometry and calculation of the stability of this key intermediate. |
| Transition State for C-N bond formation | Identification of the highest energy point along the reaction coordinate for the formation of the carbamate. |
| Protonation in Deprotection | Determination of the most likely site of protonation on the carbamate group. |
| C-O Bond Cleavage | Calculation of the energy barrier for the heterolytic cleavage of the tert-butyl-oxygen bond. |
Docking Studies for Hypothetical Binding Interactions with Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govnih.gov Given that many piperazine-containing compounds exhibit biological activity, docking studies of this compound against various hypothetical receptor targets can provide valuable insights into its potential as a therapeutic agent. nih.govnih.govfgcu.eduresearchgate.net
While no specific biological target has been established for this compound, its structural motifs suggest potential interactions with a range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Key Research Findings:
Binding Mode Prediction: Docking simulations can generate a series of possible binding poses of the ligand within the active site of a receptor. These poses are then scored based on a scoring function that estimates the binding affinity.
Key Interactions: The analysis of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For this compound, the piperazine nitrogens and the carbamate group are likely to be involved in hydrogen bonding, while the tert-butyl group can participate in hydrophobic interactions.
Virtual Screening: Docking can be used as part of a virtual screening campaign to identify potential lead compounds from a large library of molecules. nih.govresearchgate.net
| Hypothetical Receptor Target Class | Potential Interactions with this compound |
| G-Protein Coupled Receptors (GPCRs) | The protonated piperazine nitrogen could form a salt bridge with an acidic residue (e.g., Asp, Glu) in the binding pocket. |
| Ion Channels | The molecule could act as a channel blocker by physically occluding the pore. The tert-butyl group could contribute to hydrophobic interactions within the channel lining. |
| Enzymes (e.g., Proteases, Kinases) | The carbamate group could act as a hydrogen bond donor or acceptor with backbone atoms in the active site. The piperazine ring could form cation-pi interactions with aromatic residues. |
Future Research Directions and Emerging Applications of Tert Butyl Piperazin 2 Ylmethyl Carbamate
Development of Novel Catalytic Approaches for its Synthesis and Derivatization
The synthesis and functionalization of piperazine (B1678402) cores are continuously evolving, with a significant shift towards more efficient and selective catalytic methods. For a versatile substrate like tert-butyl (piperazin-2-ylmethyl)carbamate, future research will likely focus on late-stage C-H functionalization, which allows for the direct modification of the piperazine skeleton without the need for pre-functionalized starting materials.
A particularly promising area is the use of photoredox catalysis . researchgate.net This approach uses visible light to initiate radical-based transformations under mild conditions, offering access to novel chemical space. nsf.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, are gaining traction as sustainable alternatives to traditional iridium- and ruthenium-based catalysts. researchgate.net Research has demonstrated the ability to achieve site-selective C-H alkylation of piperazine substrates by exploiting the different electronic environments of the nitrogen atoms. nih.gov For this compound, this could enable the selective alkylation or arylation at the C-3 or C-5 positions, creating a diverse library of derivatives from a single advanced intermediate. Such programmable approaches, which can generate complex piperazine cores from simple precursors, are at the cutting edge of synthetic chemistry. nih.gov
Future catalytic developments will likely include:
Asymmetric C-H Functionalization: Developing chiral catalysts that can differentiate between the prochiral C-H bonds on the piperazine ring, allowing for the diastereoselective synthesis of complex substituted piperazines.
Catalytic Diversity-Oriented Synthesis: Employing a range of catalytic systems (e.g., photoredox, metal-catalyzed, enzymatic) to rapidly generate libraries of derivatives from the parent carbamate (B1207046) for high-throughput screening.
Improved Catalyst Efficiency: Research into more robust and recyclable catalysts, including heterogeneous catalysts, to make the synthesis and derivatization more cost-effective and environmentally friendly.
Expansion of its Utility in Chemical Biology and Bioorthogonal Chemistry
The piperazine scaffold is a cornerstone of drug discovery, appearing in numerous approved drugs targeting a wide array of biological pathways. mdpi.comnih.gov this compound is an ideal starting material for building novel bioactive molecules due to its inherent three-dimensionality and chiral nature.
Future research will focus on using this compound as a versatile scaffold to generate compound libraries for screening against new and challenging biological targets. mdpi.com The differential reactivity of its two nitrogen atoms (one Boc-protected, one secondary) allows for sequential and controlled elaboration. For example, the secondary amine can be functionalized first, followed by deprotection and modification of the primary amine, leading to highly complex and diverse structures. This strategy is central to lead optimization in drug discovery programs. youtube.com
While specific applications in bioorthogonal chemistry are still nascent for this particular molecule, the piperazine moiety is being explored in related areas. Future directions could involve incorporating bioorthogonal handles (e.g., alkynes, azides) onto the piperazine scaffold of the title compound. This would create powerful chemical probes for:
Target Identification and Validation: Using click chemistry to attach fluorescent dyes or affinity tags to identify the cellular binding partners of a bioactive derivative.
In-situ Drug Assembly: Designing two fragments of a drug that assemble into the active form only within the target biological environment.
Peptidomimicry: The chiral backbone of this compound can be used to create mimics of peptide turns or loops, which are crucial for protein-protein interactions. Novel dipeptides have been synthesized using similar N-Boc-aminopiperidine building blocks. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow manufacturing is a major trend in the pharmaceutical and chemical industries. nih.gov Flow chemistry offers significant advantages in terms of safety, scalability, process control, and the ability to perform reactions that are difficult or hazardous in batch. rsc.org
The synthesis of piperazine-containing molecules, including active pharmaceutical ingredients like Ribociclib, is already being adapted to flow processes. mdpi.comnih.gov Future research will undoubtedly focus on developing a robust, multi-step flow synthesis for chiral building blocks like this compound. This could involve, for instance, a continuous asymmetric hydrogenation of a pyrazine (B50134) precursor followed by an in-line protection step. technologynetworks.com Such a process would enable the safe, efficient, and scalable production of this valuable intermediate.
Beyond single processes, the complete integration of this chemistry into automated synthesis platforms represents the next frontier. synplechem.com These platforms combine robotics, artificial intelligence for route planning, and miniaturized flow reactors to accelerate the design-make-test-analyze cycle in drug discovery. youtube.com this compound is an ideal candidate for inclusion in these systems as a core building block. An automated platform could rapidly synthesize hundreds of derivatives by reacting the piperazine core with a library of different reagents in a programmable and high-throughput manner, dramatically accelerating the discovery of new leads. youtube.com
Exploration of its Role in Supramolecular Chemistry and Materials Science Research
The unique structural and electronic properties of piperazine derivatives make them attractive components for advanced materials. The nitrogen atoms of the piperazine ring are excellent ligands for coordinating with metal ions, making them ideal building blocks for Metal-Organic Frameworks (MOFs) . scilit.com
A key future direction is the use of functionalized piperazines to create MOFs with tailored properties. Research has already shown that incorporating piperazine groups into a MOF structure can significantly enhance its methane (B114726) storage capacity. rsc.org The study demonstrated that the piperazine-functionalized MOF (NJU-Bai 19) had a higher working capacity for methane storage compared to its non-functionalized analogue (NOTT-101). rsc.org
For this compound, its specific structure offers intriguing possibilities. The two distinct nitrogen centers could be used to direct the assembly of highly ordered, non-centrosymmetric supramolecular structures. The chiral nature of the molecule could be used to impart chirality into the resulting material, a highly sought-after property for applications in asymmetric catalysis or enantioselective separations. Future research could explore its use as a linker or modulator in:
Chiral MOFs: For separating racemic mixtures or as catalysts for asymmetric reactions.
Smart Materials: Designing polymers or gels where the piperazine unit's protonation state can be altered by pH, leading to materials that change their shape or properties in response to environmental stimuli.
Functional Polymers: Incorporation into polymers for applications in gene delivery, where the piperazine core can assist in DNA binding and endosomal escape. mdpi.com
Q & A
Q. Methodology :
- Coupling Reactions : React tert-butyl carbamate with functionalized piperazine derivatives using coupling agents like EDC or DCC in anhydrous solvents (e.g., dichloromethane or THF).
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced to protect amine functionalities, requiring acidic conditions (e.g., TFA) for deprotection.
- Purification : Column chromatography (silica gel, eluent gradient) or recrystallization (EtOAc/hexane) ensures high purity.
Key Conditions : Maintain inert atmosphere (N₂/Ar), control temperature (0–25°C), and monitor pH for carbamate stability .
[Basic] Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Q. Methodology :
- NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.0–3.5 ppm for piperazine CH₂ groups) and ¹³C NMR (δ 155–160 ppm for carbamate C=O).
- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O).
Validation : Compare spectral data with PubChem or crystallographic databases .
[Advanced] How can researchers address low yields in the coupling step during the synthesis of this compound analogs?
Q. Methodology :
- Optimize Stoichiometry : Use 1.2–1.5 equivalents of coupling agent (e.g., EDC) to drive the reaction to completion.
- Activate Carboxylic Acids : Pre-activate with HOBt or HOAt to reduce side reactions.
- Monitor Progress : Use TLC (Rf tracking) or HPLC to detect intermediates and adjust reaction time .
[Advanced] What analytical approaches are recommended to resolve contradictions between theoretical and observed NMR spectra for this compound derivatives?
Q. Methodology :
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Dynamic Effects : Assess rotameric equilibria (e.g., piperazine ring puckering) via variable-temperature NMR.
- Purity Checks : HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
[Basic] What role does the tert-butyl carbamate group play in the chemical stability of the compound under different pH conditions?
Q. Methodology :
- Acidic Conditions : Boc group is cleaved by TFA or HCl (dioxane), releasing the free amine.
- Basic Conditions : Stable in mild bases (pH < 10) but hydrolyzes under strong alkaline conditions.
- Stability Assays : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C) followed by HPLC analysis .
[Advanced] How can computational modeling be utilized to predict the bioactive conformation of this compound in enzyme binding studies?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding modes with target enzymes (e.g., kinases).
- MD Simulations : GROMACS or AMBER to assess conformational stability in aqueous/lipid environments.
- Validation : Correlate with IC₅₀ values from enzyme inhibition assays .
[Basic] What purification techniques are most effective for isolating this compound from reaction mixtures?
Q. Methodology :
- Chromatography : Silica gel column with gradient elution (hexane → EtOAc).
- Recrystallization : Use solvent pairs like EtOAc/hexane (3:1 ratio) for high recovery.
- HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) for challenging separations .
[Advanced] What mechanistic insights explain the formation of by-products during the synthesis of this compound, and how can they be mitigated?
Q. Methodology :
- Side Reactions : Over-alkylation of piperazine or Boc group hydrolysis.
- Mitigation : Use excess piperazine derivative, lower reaction temperatures (0–5°C), and avoid prolonged exposure to moisture.
- By-Product Analysis : LC-MS to identify and quantify impurities .
[Basic] How is this compound typically characterized using X-ray crystallography, and what software tools support this analysis?
Q. Methodology :
- Crystallization : Diffraction-quality crystals grown via vapor diffusion (e.g., hexane/EtOAc).
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation).
- Refinement : SHELXL for structure solution and Olex2 for visualization. Validate with CCDC entries .
[Advanced] What strategies are employed to enhance the solubility of this compound derivatives in aqueous media for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
